2-Pyrrolidinylphosphonic acid

Description

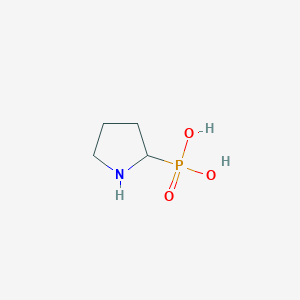

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTURSMUPRYMLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 Pyrrolidinylphosphonic Acid and Its Analogues

Established Synthetic Routes to 2-Pyrrolidinylphosphonic Acid

The preparation of pyrrolidinylphosphonates can be broadly categorized into methods that build the heterocyclic ring from acyclic precursors and those that functionalize a pre-existing pyrrolidine (B122466) structure. Generally, they are obtained through either multistep cyclization reactions or from readily available pyrrolidine-based starting materials. scirp.org

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. researchgate.net Several such methods have been applied to the synthesis of pyrrolidinylphosphonates. A notable one-pot reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), known as the Kabachnik–Fields reaction, which can be adapted to form cyclic products. beilstein-journals.orgnih.gov For example, combining 5-chloro-2-pentanone (B45304) with ammonia (B1221849) and diethyl phosphonate (B1237965) leads to the formation of a pyrrolidinylphosphonate through an initial aminophosphonylation followed by an intramolecular ring closure. scirp.org

Another highly effective one-pot method involves the reaction of 1-pyrroline (B1209420) trimer with bis(trimethylsilyl) phosphonite. researchgate.netresearchgate.net This approach provides 2-pyrrolidinylphosphinic acid in a remarkable 90% yield. researchgate.netresearchgate.net The same procedure has been successfully extended to produce homologous piperidine (B6355638) and perhydroazepine derivatives. researchgate.netresearchgate.net

Multistep cyclization reactions represent a common and versatile strategy for synthesizing complex pyrrolidinylphosphonic acid derivatives. scirp.org These sequences allow for the controlled construction of the heterocyclic ring and the introduction of various substituents with defined stereochemistry.

A prominent example is the synthesis of the natural antibiotic SF-2312, a derivative of pyrrolidinylphosphonic acid. scirp.org Its synthesis involved a multistep sequence starting from ethyl diethoxyphosphorylacetate, which was converted to an N-benzyloxy-2-(diethoxyphosphoryl)-pent-4-enamide intermediate. scirp.org This intermediate then underwent oxidative cleavage and hydrolysis to yield the target molecule. scirp.org Another important multistep approach involves the reductive cyclization of 4-nitro-2-oxophosphonates, which are themselves products of the Michael addition between β-keto phosphonates and nitroolefins. beilstein-journals.orgd-nb.info This pathway is particularly valuable for creating polysubstituted pyrrolidine rings. beilstein-journals.org

The 1-pyrroline trimer is a stable, solid precursor that serves as a convenient source for the reactive 1-pyrroline monomer in solution. researchgate.netresearchgate.netacs.org This has been exploited for a facile, high-yield synthesis of 2-pyrrolidinylphosphinic acid and its homologues. researchgate.netresearchgate.net

In a one-pot reaction, the 1-pyrroline trimer is treated with bis(trimethylsilyl) phosphonite. researchgate.netresearchgate.net The phosphonite adds to the C=N double bond of the 1-pyrroline monomer, generated in situ, to form the N,P-bis-silylated adduct. Subsequent hydrolysis removes the silyl (B83357) groups to afford 2-pyrrolidinylphosphinic acid in 90% yield. researchgate.netresearchgate.net This method's simplicity and high efficiency make it a valuable route for accessing the parent compound and related cyclic aminophosphinates. researchgate.net

| Reactants | Product | Yield | Reference |

| 1-Pyrroline Trimer, Bis(trimethylsilyl) phosphonite | 2-Pyrrolidinylphosphinic acid | 90% | researchgate.net, researchgate.net |

A modern and effective strategy for constructing substituted pyrrolidinylphosphonic acids involves the reaction of β-keto phosphonates with conjugated nitroolefins. beilstein-journals.orgd-nb.info This method begins with a Michael addition reaction, which can be catalyzed by a chiral Ni(II) complex to achieve high enantioselectivity, yielding 4-nitro-2-oxophosphonates. beilstein-journals.orgd-nb.info These adducts are versatile intermediates for synthesizing various phosphoryl-substituted heterocycles. beilstein-journals.orgd-nb.info

The synthesis proceeds in two main steps:

Asymmetric Michael Addition: A β-keto phosphonate is added to a conjugated nitroolefin in the presence of a chiral Ni(II) catalyst. This step creates two new contiguous stereocenters with excellent enantioselectivity. beilstein-journals.org

Reductive Cyclization: The resulting 4-nitro-2-oxophosphonate undergoes hydrogenation. The nitro group is reduced to an amine, which then cyclizes intramolecularly by attacking the ketone carbonyl group, forming the pyrrolidine ring. Subsequent hydrolysis of the phosphonate esters yields the final pyrrolidin-3-ylphosphonic acid hydrochloride. beilstein-journals.org

This methodology allows for the synthesis of nonracemic, polysubstituted pyrrolidin-3-ylphosphonic acids with three contiguous stereocenters. beilstein-journals.org

| Starting Materials | Intermediate | Final Product | Reference |

| β-Keto phosphonates, Nitroolefins | 4-Nitro-2-oxophosphonates | Pyrrolidin-3-ylphosphonic acids | beilstein-journals.org, d-nb.info |

The Kabachnik–Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (or other H-phosphonate) to produce α-aminophosphonates. wikipedia.orgmdpi.comnih.gov This reaction is a cornerstone in aminophosphonate synthesis and can be ingeniously adapted to create pyrrolidine derivatives. beilstein-journals.orgnih.gov

There are two primary approaches using this reaction to access the pyrrolidine scaffold:

Post-Condensation Cyclization: An acyclic α-aminophosphonate, formed via the Kabachnik–Fields reaction, contains functional groups that can undergo a subsequent ring-closing reaction. nih.gov For instance, reacting 5-chloro-2-pentanone with ammonia and diethyl phosphonate first forms an α-aminophosphonate intermediate which then cyclizes intramolecularly to give a 2-pyrrolidinylphosphonate. scirp.org

Use of Cyclic Precursors: While less common, heterocycloalkanones can be used as the carbonyl component in the Kabachnik–Fields reaction to directly yield cyclic α-aminophosphonates. beilstein-journals.orgnih.gov

The versatility of the Kabachnik–Fields reaction makes it a powerful tool for the diversity-oriented synthesis of heterocyclic phosphonates. nih.gov

Asymmetric Synthesis of this compound Derivatives

The biological activity of chiral molecules is often highly dependent on their absolute configuration. mdpi.com Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure pyrrolidinylphosphonic acid derivatives is of paramount importance.

A highly successful strategy for the asymmetric synthesis of pyrrolidinylphosphonic acid analogues is the Ni(II)-catalyzed Michael addition of β-keto phosphonates to nitroolefins, as mentioned previously (Section 2.1.4). beilstein-journals.org This reaction is notable for its ability to generate nonracemic products with excellent enantioselectivity (often >99% ee) and moderate to high diastereoselectivity. beilstein-journals.org The process establishes two stereocenters in the initial addition, and the subsequent reductive cyclization creates a third, leading to highly enantioenriched, polysubstituted pyrrolidin-3-ylphosphonic acids. beilstein-journals.orgbeilstein-journals.org

Table of Asymmetric Synthesis Results for Pyrrolidinylphosphonic Acid Precursors: Data derived from the synthesis of nonracemic 4-nitro-2-oxophosphonates, key precursors to pyrrolidinylphosphonic acids.

| β-Keto Phosphonate Substituent | Nitroolefin Substituent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Me | Ph | 11:1 | >99% | beilstein-journals.org |

| Et | Ph | 12:1 | >99% | beilstein-journals.org |

| Me | 4-Me-C₆H₄ | 11:1 | >99% | beilstein-journals.org |

| Me | 4-Cl-C₆H₄ | 13:1 | >99% | beilstein-journals.org |

Other asymmetric approaches can be adapted from the broader field of α-aminophosphonate synthesis. These include the use of chiral auxiliaries, where a chiral group is temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. springernature.com Additionally, chiral Brønsted acids or Lewis acids can be employed as catalysts in enantioselective versions of the Kabachnik–Fields reaction to produce optically active products. wikipedia.orgmdpi.com

Enantioselective Approaches for Phosphoryl-Substituted Pyrrolidines

The synthesis of enantiomerically pure phosphoryl-substituted pyrrolidines, including this compound, is a significant area of research due to the distinct biological activities often exhibited by different enantiomers. mdpi.commappingignorance.org A predominant strategy for achieving enantioselectivity is through asymmetric synthesis, which creates the desired stereoisomer from the outset. mdpi.commappingignorance.org

One effective method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This approach is highly valued for its atom economy and its ability to generate up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org The choice of catalyst, such as copper(I) or silver(I) complexes, can direct the reaction to favor either the exo or endo product, thus controlling the stereochemical outcome. mappingignorance.org

Another key enantioselective strategy is the use of chiral auxiliaries or catalysts in Michael additions. For instance, the Ni(II)-catalyzed asymmetric Michael addition of β-keto phosphonates to conjugated nitroolefins has been successfully employed to produce nonracemic polysubstituted pyrrolidin-3-ylphosphonates. beilstein-journals.orgbeilstein-journals.org This method utilizes readily available catalysts and chiral BOX ligands to achieve excellent enantioselectivity, with enantiomeric excesses of up to 97%. beilstein-journals.org

Furthermore, the Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates provides a pathway for the asymmetric synthesis of ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. acs.org The inherent chirality of the sulfinimine group directs the stereochemical course of the reaction.

Other approaches include the three-component decarboxylative coupling of proline with aldehydes and dialkyl phosphites to yield pyrrolidinylphosphonates. alquds.edu Additionally, asymmetric synthesis of β-amidophosphonates has been achieved through a Diels-Alder reaction between a vinylphosphonate (B8674324) and a chiral aminodiene. alquds.edu These methods underscore the diverse strategies available for accessing enantiomerically enriched phosphoryl-substituted pyrrolidines.

Control of Stereocenters in Pyrrolidinylphosphonic Acid Formation

The formation of this compound and its analogues involves the creation of at least one stereocenter at the C-2 position, and often multiple stereocenters within the pyrrolidine ring. acs.orgvulcanchem.com The precise control of these stereocenters is crucial for obtaining the desired biologically active compounds.

A significant strategy for stereocontrol is directed hydrogenation. In this approach, a directing group on the pyrrolidine precursor, such as a hydroxymethyl group, interacts with a rhodium catalyst to deliver hydrogen to a specific face of the molecule. rsc.org This method has been successfully applied to the synthesis of the hygric acid moiety of lincomycin, demonstrating control over the relative stereochemistry of substituents on the pyrrolidine ring. rsc.org Control experiments have suggested that a combination of coordination and hydrogen bonding is responsible for the observed stereoselectivity. rsc.org

In the context of cycloaddition reactions, the stereochemistry of the final product can be influenced by the choice of catalyst and reaction conditions. For example, in the 1,3-dipolar cycloaddition of azomethine ylides, the use of different metal catalysts can lead to either the exo or endo adduct with high stereoselectivity. mappingignorance.org This allows for the selective formation of different diastereomers.

Furthermore, tandem reaction sequences can be employed to establish multiple stereocenters with a high degree of control. The Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates is a notable example, leading to the formation of cis-2,5-disubstituted 3-oxo pyrrolidines. acs.org Subsequent reduction of the ketone and other functional group manipulations can then be used to generate a variety of polyfunctionalized pyrrolidines with defined stereochemistry. acs.org

The development of tandem photoredox and chiral Lewis acid catalysis has also emerged as a powerful tool for stereocontrol in photochemical reactions, including [2+2] and [3+2] cycloadditions, which can be applied to the synthesis of substituted pyrrolidines. nih.gov This dual catalyst system allows for the generation of radical intermediates under mild conditions while a chiral Lewis acid controls the enantioselectivity of the subsequent bond-forming event. nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogues through various derivatization and functionalization strategies. These modifications are aimed at exploring structure-activity relationships and developing compounds with enhanced or novel biological properties.

Synthesis of Phosphinic Acid Analogues and Homologues

Phosphinic acid analogues of this compound, where the phosphonic acid is replaced by a phosphinic acid group, represent a significant class of derivatives. acs.orgresearchgate.net A one-pot reaction of 1-pyrroline trimer with bis(trimethylsilyl) phosphonite has been reported as a high-yielding method for the synthesis of 2-pyrrolidinylphosphinic acid. researchgate.net This procedure is also applicable to the preparation of homologous piperidine and perhydroazepine derivatives. researchgate.net

The synthesis of phosphinic acid analogues often involves the use of hypophosphorous acid or its esters in phospha-Mannich type reactions. researchgate.net These reactions, while powerful, can be complex and may be accompanied by side reactions. researchgate.net The development of cleaner and more efficient methods is an ongoing area of research. For instance, the reaction of H3PO2 with secondary amines and formaldehyde (B43269) in wet acetic acid has been shown to produce aminomethyl-H-phosphinic acids in nearly quantitative yields. researchgate.net

Furthermore, the synthesis of phosphinic dipeptide analogues has been achieved through a one-pot procedure involving the addition of alkyl hypophosphites to imines, followed by a Michael addition to acrylates. researchgate.net This method allows for the variation of substituents at multiple positions, providing access to a diverse library of compounds. researchgate.net

Preparation of Phosphinodipeptide Analogs for Pseudopeptide Synthesis

Phosphinodipeptide analogs incorporating the pyrrolidine scaffold are valuable building blocks for the synthesis of pseudopeptides. mdpi.com These compounds mimic the transition state of peptide bond hydrolysis and can act as potent enzyme inhibitors. mdpi.com

A common strategy for the synthesis of phosphinodipeptides involves the multi-step preparation of individual building blocks that are then coupled together. mdpi.com However, more convergent approaches have been developed to streamline the synthesis and allow for greater structural diversity. mdpi.com One such method is a three-component condensation of an aldehyde, 9-fluorenylmethyl carbamate, and a 2-substituted 2-carboxyethyl-H-phosphinic acid. mdpi.com

An intramolecular amidoalkylation reaction has also been employed to create constrained azacyclic peptidomimetics with 5-, 6-, and 7-membered rings. mdpi.com This approach involves the reaction of α,ω-carbamoylaldehydes with a phosphinic acid derivative. mdpi.com

Formation of N-Substituted Pyrrolidinylphosphonates

The nitrogen atom of the pyrrolidine ring provides a convenient handle for the introduction of various substituents, leading to the formation of N-substituted pyrrolidinylphosphonates. alquds.eduscirp.org These modifications can significantly impact the biological activity of the parent compound.

One straightforward method for the synthesis of N-substituted pyrrolidinylphosphonates is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.commdpi.com For example, the reaction of acetonylacetone with primary amines, catalyzed by inexpensive and commercially available aluminas, affords N-substituted pyrroles in good to excellent yields. mdpi.com Microwave-induced, iodine-catalyzed reactions of 2,5-dimethoxytetrahydrofuran (B146720) with various amines under solventless conditions also provide an expeditious route to N-substituted pyrroles. mdpi.com

A novel class of aminopyrrolidinyl phosphonates has been synthesized through the addition of a three-fold excess of primary amines to diethyl 4-chloro-1-butynylphosphonate at room temperature and in the absence of a solvent or catalyst. alquds.edu This reaction proceeds in good isolated yields. alquds.edu Additionally, the synthesis of N-substituted pyrrolidinyl-methylphosphonates has been reported via the addition of amines to (Z)-diethyl (5-chloropent-1-en-1-yl)phosphonate. alquds.eduscirp.org

Incorporation into Complex Molecular Architectures

The this compound scaffold can be incorporated into more complex molecular architectures to generate novel compounds with potentially enhanced biological activities. mdpi.comuow.edu.au The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and its fusion with other ring systems can lead to interesting and valuable molecular frameworks. uow.edu.ausemanticscholar.org

For example, the pyrrolidine ring is a key structural component of duocarmycin and anthramycin-related compounds. researchgate.net The synthesis of cis and trans diastereomers of 1,2,3,12a,12b-hexahydrocyclopropa[1,2-d]benzo[f]pyrrolo[1,2-b]isoquinolin-5,7-dione, which incorporates structural features of these natural products, has been achieved using a benzyne (B1209423) Diels-Alder reaction and an imine-anhydride cyclization as key steps. researchgate.net

Furthermore, the pyrrolidine ring can be a precursor in the synthesis of various alkaloids. semanticscholar.org For instance, the synthesis of Daclatasvir, an antiviral drug, involves the initial alkylation of N-protected proline, which contains a pyrrolidine ring. mdpi.com This is followed by a series of reactions to construct the final complex molecule. mdpi.com Similarly, the synthesis of Pasireotide, a cyclic hexapeptide used in the treatment of Cushing's disease, utilizes a pyrrolidine derivative as a key building block. mdpi.comsemanticscholar.org

The development of multicomponent reactions has provided an efficient means to construct complex heterocyclic systems containing the pyrrolidine ring. nih.gov These reactions allow for the rapid assembly of molecular diversity from simple starting materials.

Mechanistic Studies of this compound Synthetic Reactions

The synthesis of this compound and its analogs involves intricate chemical transformations. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving specific stereochemical outcomes. These mechanistic studies often rely on a combination of experimental data and computational modeling to map the complex pathways of these syntheses.

One of the key methods for synthesizing α-aminophosphonic acids, including the pyrrolidinyl variant, is the Kabachnik-Fields reaction. nih.gov This multicomponent reaction can be adapted for the synthesis of 2-pyrrolidinylphosphonates through a post-condensation ring closure. nih.gov For instance, the reaction of 5-chloro-2-pentanone with ammonia and diethyl phosphonate leads to an intermediate that undergoes intramolecular cyclization to form diethyl (2-methyl-2-pyrrolidinyl)phosphonate. nih.gov A proposed mechanism for a similar reaction involves the initial addition of an amine to a carbon-carbon double bond, creating a zwitterionic intermediate, followed by a proton transfer and a subsequent hydroamination and nucleophilic attack to close the pyrrolidine ring. scirp.org

Another significant synthetic route is the stereoselective reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. The hydrogenation of these cyclic imines can be challenging and often requires specific catalysts and conditions to achieve high yields and stereoselectivity. mdpi.com For example, the reduction of certain (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates was unsuccessful using palladium on carbon (Pd/C) at atmospheric pressure but could be achieved under higher pressures or by using reagents like sodium cyanoborohydride (NaBH₃CN). mdpi.com

Computational studies, particularly those using Density Functional Theory (DFT), have become invaluable in elucidating the transition states and intermediates of these reactions. nih.govrsc.org These studies can provide insights into the electronic properties and potential reaction pathways, helping to explain observed stereoselectivities and reaction outcomes. rsc.org For example, in copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT investigations have been used to support proposed catalytic cycles involving Cu(I)/Cu(II) pathways. nih.gov

The use of chiral auxiliaries and catalysts is another area where mechanistic understanding is vital. In the asymmetric synthesis of pyrrolidine-based organocatalysts, the strategic introduction of a phosphonic acid moiety onto a chiral starting material like serine has been employed. mdpi.com The subsequent coupling and deprotection steps are guided by mechanistic principles to ensure the retention of stereochemistry. mdpi.com Similarly, in deoxyfluorination reactions of α-hydroxyphosphonate derivatives of proline, the reaction mechanism can involve the formation of aziridinium (B1262131) intermediates, which then undergo ring-opening to yield fluorinated piperidine and pyrrolidine phosphonates. rsc.org The nature of the protecting groups on the nitrogen atom can significantly influence the reaction pathway and the distribution of products. rsc.org

The following table provides a summary of key mechanistic aspects in the synthesis of this compound and its derivatives:

| Reaction Type | Key Mechanistic Feature | Influencing Factors | Typical Outcome |

| Kabachnik-Fields with Ring Closure | Intramolecular nucleophilic substitution of a non-isolable intermediate. nih.gov | Nature of the amine and the electrophilic carbon center. | Formation of the pyrrolidine ring with the phosphonate group at the 2-position. nih.gov |

| Reduction of Cyclic Iminophosphonates | Catalytic hydrogenation or chemical reduction of the C=N double bond. mdpi.com | Catalyst (e.g., Pd/C), reducing agent (e.g., NaBH₃CN), and reaction conditions (e.g., pressure). mdpi.com | Saturated pyrrolidinylphosphonates, with stereochemistry dependent on the reagents and substrate. mdpi.com |

| Copper-Catalyzed C-H Amination | Formation of a metal-nitrene intermediate followed by C-H insertion. nih.gov | Ligand on the copper catalyst, nature of the nitrogen source. | Intramolecular formation of the pyrrolidine ring. nih.gov |

| Deoxyfluorination of Hydroxyproline Phosphonates | Formation of an aziridinium intermediate and subsequent ring-opening. rsc.org | Deoxyfluorinating agent (e.g., DAST), N-protecting group (e.g., Cbz, Boc). rsc.org | Mixture of fluorinated piperidine and pyrrolidine phosphonates. rsc.org |

A deeper comprehension of these mechanisms allows for the rational design of more efficient and selective synthetic strategies, which is critical for accessing enantiomerically pure and diversely substituted this compound analogs for various applications.

Structural Elucidation and Spectroscopic Characterization of 2 Pyrrolidinylphosphonic Acid and Its Derivatives

Advanced Spectroscopic Techniques in Structural Analysis

A combination of nuclear magnetic resonance, X-ray diffraction, vibrational spectroscopy, and mass spectrometry is essential for the complete characterization of 2-pyrrolidinylphosphonic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound. guidechem.comscbt.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For organophosphorus compounds, ³¹P NMR is particularly powerful, offering a broad chemical shift range that allows for clear identification of different phosphorus environments. mdpi.com

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, the protons on the pyrrolidine (B122466) ring exhibit characteristic chemical shifts and coupling patterns. oregonstate.edu The protons adjacent to the nitrogen atom and the phosphonic acid group are typically deshielded and appear at lower field values. oregonstate.edu

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon framework of the molecule. udel.edu The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. udel.edu The carbon atom bonded to the phosphorus (C2) shows a characteristic chemical shift due to the influence of the phosphonic acid group.

³¹P NMR Spectroscopy: ³¹P NMR is a highly effective technique for analyzing phosphorus-containing compounds. mdpi.com It produces sharp signals, often corresponding to a single phosphorus atom, which facilitates precise analysis. mdpi.com The chemical shift of the phosphorus nucleus in this compound provides direct evidence for the presence of the phosphonic acid group and can be used to study its electronic environment. uoc.grresearchgate.net The typical chemical shift range for tetracoordinated phosphorus in similar phosphate (B84403) compounds is between approximately 3.87 and 4.11 ppm. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies for each proton on the pyrrolidine ring | Multiplet |

| ¹³C | Varies for each carbon on the pyrrolidine ring | Singlet/Doublet |

| ³¹P | Specific to the phosphonic acid group | Singlet/Multiplet |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.orgaps.orgncl.ac.uk For this compound, which is chiral at the C-2 position, single-crystal X-ray diffraction is the most definitive method for establishing the (R) or (S) configuration. wikipedia.org

In the solid state, phosphonic acids exhibit a distorted tetrahedral geometry around the phosphorus atom. beilstein-journals.org X-ray studies on derivatives have confirmed specific configurations, such as the (2R,3R,4S)-configuration for a formyl derivative of pyrrolidin-3-ylphosphonic acid. beilstein-journals.org The analysis of the crystal structure provides crucial information on intermolecular interactions, such as hydrogen bonding involving the phosphonic acid group, which dictates the packing of molecules in the crystal lattice. semanticscholar.org

Data Table: Crystallographic Data for a Pyrrolidinylphosphonic Acid Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 19.135(2) |

| b (Å) | 19.135(2) |

| c (Å) | 45.007(3) |

Data derived from a related copper halide compound with a similar crystal structure for illustrative purposes. aps.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.eduspectroscopyonline.com The absorption of infrared radiation or the scattering of laser light provides a characteristic spectrum that acts as a molecular fingerprint, revealing the presence of specific functional groups. utdallas.edu

For this compound, key vibrational bands include:

P=O stretching: A strong absorption band is typically observed in the region of 900-1200 cm⁻¹. researchgate.net

P-OH stretching: This vibration appears around 925 cm⁻¹. researchgate.netnih.gov

O-H stretching: A very broad and strong band is expected in the range of 2500-3400 cm⁻¹ due to hydrogen bonding of the phosphonic acid protons. pg.edu.pl

N-H stretching: For the pyrrolidine ring, N-H stretching vibrations appear in the region of 3100-3500 cm⁻¹. utdallas.edu

C-H stretching: Aliphatic C-H stretching vibrations are observed around 2850-3000 cm⁻¹.

The zwitterionic nature of aminophosphonic acids in solution can also be evidenced by changes in the IR spectra with varying pH. nih.gov

Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretching | 900 - 1200 |

| P-OH | Stretching | ~925 |

| O-H (acid) | Stretching | 2500 - 3400 (broad) |

| N-H | Stretching | 3100 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemicea.com By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio, MS provides a precise molecular formula. guidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound (C₄H₁₀NO₃P) with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the pyrrolidine ring and the phosphonic acid group.

Conformational Analysis and Stereochemical Characterization

The stereochemistry and conformational flexibility of the pyrrolidine ring are critical aspects of the structure of this compound. vulcanchem.comwikipedia.org The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substitution at the C-2 position with a bulky phosphonic acid group influences the preferred conformation of the ring.

The C-2 carbon of this compound is a stereogenic center, meaning the compound exists as a pair of enantiomers: (R)-2-pyrrolidinylphosphonic acid and (S)-2-pyrrolidinylphosphonic acid. vulcanchem.com The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration as either R or S. libretexts.orgyoutube.com It is noteworthy that due to the higher priority of the phosphonic acid group compared to a carboxylic acid group, the (R)-enantiomer of this compound corresponds to the (S)- or L-configuration in the analogous amino acid, proline. vulcanchem.com

The determination of the absolute configuration is crucial and is most reliably achieved through single-crystal X-ray diffraction. wikipedia.orgrsc.org The distinct three-dimensional arrangement of the enantiomers can lead to different biological activities. The synthesis of enantiomerically pure forms of this compound is therefore a significant focus in its chemical research. vulcanchem.com

Biological and Biochemical Research on 2 Pyrrolidinylphosphonic Acid and Its Bioactive Analogues

Investigation of Enzymatic Interactions and Inhibition Mechanisms

2-Pyrrolidinylphosphonic acid and its analogues are recognized for their role as potential inhibitors and modulators of enzymatic activity. biosynth.com Their efficacy stems from a structural similarity to naturally occurring amino acids, which allows them to interact with specific biochemical pathways. biosynth.com This molecular mimicry enables them to bind to the active sites of enzymes, thereby modulating their function. These compounds are particularly valuable in biochemical and pharmaceutical research for exploring enzyme mechanisms and enzyme-substrate interactions, which can provide critical insights for drug design. biosynth.com

The modulatory effects can be highly specific. Some small-molecule modulators can exhibit substrate-selective inhibition, where the inhibitor's effect is dependent on the substrate the enzyme is acting upon. This can occur when an inhibitor and a substrate bind to an enzyme's active site simultaneously, leading to interactions that affect catalysis in a substrate-dependent manner. For example, in some enzyme systems, a modulator might activate a reaction with one substrate while inhibiting the reaction with another. nih.gov This level of specificity is crucial for developing targeted therapeutic agents.

A significant area of research for phosphonic acid analogues of this compound has been the inhibition of enolase. Enolase is a critical metalloenzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP). nih.gov Because glycolysis is a vital energy source for certain pathogens, inhibiting this enzyme presents a promising therapeutic strategy.

Recent studies have investigated phosphonate (B1237965) inhibitors, originally developed for human enolase, against the enolase from the African trypanosome, Trypanosoma brucei (TbENO), the parasite responsible for African sleeping sickness. nih.gov Glucose metabolism is the sole source of ATP production for the bloodstream form of this parasite, making glycolytic enzymes like enolase attractive drug targets. nih.gov

An analog of this compound, (1-hydroxy-2-oxopyrrolidin-3-yl) phosphonic acid, also known as deoxy-SF2312, was identified as a potent inhibitor of TbENO. nih.gov Research demonstrated that this and related compounds act as effective enzyme inhibitors and trypanocides, highlighting their potential as lead compounds for treating infections caused by T. brucei. nih.gov

Table 1: Inhibition of T. brucei Enolase (TbENO) by Phosphonate Analogs

| Compound | Abbreviation | IC₅₀ Value (µM) for TbENO |

| (1-hydroxy-2-oxopyrrolidin-3-yl) phosphonic acid | deoxy-SF2312 | 0.60 ± 0.23 |

| (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid | HEX | 2.1 ± 1.1 |

| (1-hydroxy-2-oxoazepan-3-yl) phosphonic acid | HEPTA | Not Active |

Data sourced from studies on enolase inhibitors as therapeutics against Trypanosoma brucei. nih.gov

Due to their ability to act as enzyme modulators, this compound and its derivatives are useful laboratory tools for studying metabolic processes and signal transduction mechanisms. biosynth.com Signal transduction pathways are the processes by which cells convert external chemical messages into specific cellular actions. youtube.com These pathways regulate nearly all aspects of cellular life, including the uptake and use of nutrients, cell proliferation, and responses to environmental stress. nih.gov

By inhibiting key enzymes within a metabolic pathway, such as glycolysis, these compounds can help researchers elucidate the pathway's importance for an organism's survival. nih.gov Furthermore, their application extends to the study of lipid signaling. Phosphatidic acid, for instance, is a key intermediate in lipid metabolism that also acts as a second messenger in signal transduction, influencing pathways like the mitogen-activated protein kinase (MAPK) and mTOR signaling. metwarebio.com While not directly targeting these pathways, inhibitors like this compound analogues can be used to probe the intricate connections between metabolic pathways and broader cellular signaling networks.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For phosphonic acid analogues targeting enolase, research has revealed critical structural features that govern their inhibitory activity. nih.gov The size of the heterocyclic ring has a significant impact on potency.

A comparative study of enolase inhibitors demonstrated that the five-membered pyrrolidine (B122466) ring structure, found in deoxy-SF2312, was more potent than the six-membered piperidine (B6355638) ring of its analogue, HEX. nih.gov Expanding the ring to a seven-membered azepane structure (HEPTA) resulted in a loss of activity, indicating that a specific ring size is optimal for binding to the enzyme's active site. nih.gov Molecular docking simulations supported these findings, showing higher binding affinities for the smaller, more active rings. nih.gov

Further modifications, such as the addition of pivaloyloxymethyl (POM) groups, have also been explored. These additions can convert the phosphonic acids into prodrugs, which may have improved cell permeability and activity against the target organism. For instance, POM-modified versions of deoxy-SF2312 and HEX demonstrated potent trypanocidal effects, with EC₅₀ values in the sub-micromolar range. nih.gov

Table 2: Structure-Activity Relationship of Phosphonate Analogs as Enolase Inhibitors

| Compound/Analog Feature | Observation | Implication for Activity |

| Ring Size | ||

| 5-membered (pyrrolidine-based) | High potency (IC₅₀ = 0.60 µM) | Optimal ring size for TbENO inhibition. |

| 6-membered (piperidine-based) | Less potent (IC₅₀ = 2.1 µM) | Reduced, but still significant, inhibitory activity. |

| 7-membered (azepane-based) | Not active | Ring is too large for effective binding to the active site. |

| Prodrug Modification | ||

| Addition of POM groups | Resulted in potent activity against T. brucei parasites (EC₅₀ < 1 µM) | Enhances cellular uptake and/or conversion to the active form. |

This table summarizes findings from research on phosphonate inhibitors of T. brucei enolase. nih.gov

Development of Novel Therapeutic Agents through Rational Design

The research into this compound analogues as enzyme inhibitors serves as a clear example of rational drug design. This process involves identifying a specific biological target, such as the enolase enzyme in T. brucei, and designing or screening molecules that can modulate its function. nih.gov

The investigation into phosphonate inhibitors began with compounds known to inhibit human enolase. nih.gov By testing these agents against the parasite's version of the enzyme (TbENO), researchers hypothesized that they could serve as potent trypanocides. The subsequent findings confirmed this hypothesis, with several compounds showing strong inhibitory activity. nih.gov

The development process did not stop at initial screening. Based on the SAR data, further modifications were made to improve the therapeutic potential of these lead compounds. The conversion of the active phosphonates into POM-modified prodrugs was a deliberate strategy to enhance their activity against the whole parasite. nih.gov This rational approach has led to the identification of the six-membered ring analogue, HEX, as a promising lead for further development of new treatments for T. brucei infections. nih.gov

Research Applications as Biochemical Probes and Tools

Beyond their therapeutic potential, this compound and its analogues are valuable as biochemical probes and research tools. biosynth.com Small molecule inhibitors are crucial for investigating the cellular function of specific enzymes. researchgate.net By selectively blocking the activity of an enzyme like enolase, researchers can study the downstream consequences on cellular metabolism and survival, thereby validating the enzyme as a potential drug target. nih.gov

These compounds aid in the fundamental exploration of enzyme functions and their interactions with substrates. biosynth.com Their utility in the laboratory extends to the study of signal transduction and the elucidation of complex metabolic pathways. biosynth.com By providing a means to perturb these systems in a controlled manner, these phosphonic acid derivatives allow for a deeper understanding of cellular biology and disease mechanisms.

Computational Chemistry and Theoretical Studies of 2 Pyrrolidinylphosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density, which is computationally more tractable than the complex wavefunctions of many-electron systems. researchgate.net DFT has been successfully applied to a variety of systems containing phosphonic acid or pyrrolidine (B122466) moieties to study their electronic and structural properties. rsc.org

In studies of phosphonic acid-based compounds, for example, DFT is used to calculate key parameters that govern their performance in applications like dye-sensitized solar cells. researchgate.net These calculations help in understanding electron injection and regeneration processes by analyzing HOMO and LUMO energy levels. researchgate.net Similarly, DFT has been employed to investigate the structures, vibrational frequencies, and energetics of complexes involving phosphate (B84403) and phosphonic acid ligands. nih.gov For pyrrolidine derivatives, DFT calculations have been used to explore reaction mechanisms and stereoselectivity, providing insights into the noncovalent interactions that govern chemical outcomes. acs.org The application of DFT to 2-pyrrolidinylphosphonic acid would allow for a detailed analysis of its molecular orbitals, electrostatic potential, and reactivity indices, offering a predictive understanding of its chemical behavior.

| Parameter | Significance in DFT Calculations | Typical Application in Related Systems |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicting electron-donating capability in charge-transfer processes. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Assessing electron-accepting capability and stability of molecules. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Evaluating the efficiency of dyes in solar cells. researchgate.net |

| Adsorption Energy | Energy change upon binding to a surface. | Studying the stability of phosphonic acids on surfaces like TiO2. rsc.org |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Assigning experimental infrared and Raman spectra. nih.gov |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and binding to other molecules. nih.gov

For this compound, MD simulations could be used to study its behavior in an aqueous environment, revealing how water molecules arrange around the polar phosphonic acid group and the pyrrolidine ring. Such simulations are crucial for understanding solubility and transport properties. Furthermore, MD can model the interaction of the molecule with biological targets, such as proteins or nucleic acids, by simulating the binding process and identifying key intermolecular interactions that stabilize the complex. biosimu.org These simulations can reveal the flexibility of both the ligand and the receptor, providing a more realistic view of the binding event than static docking models. nih.gov Studies on related phosphonic acids have used MD to investigate their tendency to form clusters and their adsorption behavior on surfaces, which is critical for materials science applications. researchgate.net

Prediction of Biological Activity through In Silico Methods, including PASS Program Utilization

In silico methods are computational techniques used to predict the biological activity of molecules, thereby streamlining the drug discovery process. nih.gov One prominent tool is the Prediction of Activity Spectra for Substances (PASS) program. nih.govyoutube.com PASS analyzes the structural formula of a compound and compares its fragments with a vast database of known biologically active substances to predict a wide spectrum of potential pharmacological effects, mechanisms of action, and toxicities. genexplain.comgenexplain.com

The program calculates two probabilities for each activity: Pa (probability of being active) and Pi (probability of being inactive). genexplain.com Activities for which Pa is greater than Pi are considered possible for the compound, and a higher Pa value suggests a greater likelihood of experimental confirmation. youtube.com The PASS training set contains hundreds of thousands of compounds, allowing it to predict thousands of different biological activities with an average accuracy of about 95%. genexplain.com For this compound, a PASS analysis could generate a list of potential biological activities, guiding experimental testing toward the most promising therapeutic areas. This approach helps prioritize research efforts by identifying potential new applications for existing or novel compounds based solely on their chemical structure. youtube.com

| Predicted Activity | Pa (Probability "active") | Pi (Probability "inactive") | Interpretation (Pa > Pi) |

|---|---|---|---|

| Neuroprotective | 0.650 | 0.021 | Likely to possess this activity |

| Enzyme Inhibitor | 0.580 | 0.045 | Likely to possess this activity |

| Antiviral | 0.450 | 0.110 | Possible, but less likely |

| Cardiotonic | 0.150 | 0.350 | Unlikely to possess this activity |

Conformational Landscape and Energetics of this compound

Flexible molecules like this compound can exist in multiple three-dimensional shapes, or conformations, which arise from rotation around single bonds. nih.gov The collection of all possible conformations and their relative energies is known as the conformational landscape. Understanding this landscape is crucial because a molecule's biological activity often depends on its ability to adopt a specific conformation to bind to a biological target. nih.govnih.gov

The five-membered pyrrolidine ring is not planar and typically adopts "puckered" or "envelope" conformations. The position of the phosphonic acid group at the 2-position will significantly influence the ring's preferred pucker and the orientation of the substituent (axial vs. equatorial). Computational methods, particularly quantum chemical calculations like DFT, can be used to perform a conformational analysis. dergipark.org.tr By systematically rotating the relevant bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. researchgate.net This allows for the identification of the most stable, low-energy conformers and the energy barriers between them. This information is vital for understanding how the molecule behaves in solution and how it might orient itself within a receptor's binding site. lp.edu.ua

| Conformer ID | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Conf-1 | Global minimum, equatorial phosphonic acid | 0.00 | 75.5 |

| Conf-2 | Local minimum, axial phosphonic acid | 1.50 | 15.1 |

| Conf-3 | Local minimum, different ring pucker | 2.50 | 5.5 |

| Conf-4 | Higher energy conformer | 4.00 | 0.9 |

Future Directions and Emerging Research Avenues for 2 Pyrrolidinylphosphonic Acid

Exploration of New Synthetic Methodologies for Enhanced Scalability and Selectivity

The development of efficient, scalable, and stereoselective synthetic routes to 2-pyrrolidinylphosphonic acid and its analogs is a primary focus of ongoing research. Traditional methods often involve multi-step sequences that can be inefficient and low-yielding. nih.gov Future methodologies are aimed at overcoming these limitations.

One promising approach involves a one-pot reaction utilizing 1-pyrroline (B1209420) trimer and bis(trimethylsilyl) phosphonite, which has been shown to produce 2-pyrrolidinylphosphinic acid in high yield. mdpi.com Further exploration of such one-pot strategies could lead to more direct and atom-economical syntheses of the target phosphonic acid.

Another significant advancement is the use of asymmetric catalysis to control the stereochemistry of the pyrrolidine (B122466) ring. A novel synthetic strategy employs a Ni(II)-catalyzed asymmetric Michael addition of β-keto phosphonates to conjugated nitroolefins. nih.govresearchgate.net This method yields nonracemic phosphoryl-substituted pyrrolidines with multiple contiguous stereocenters, providing access to specific stereoisomers that are crucial for targeted biological activity. nih.govresearchgate.net The reductive cyclization of the resulting nitro keto phosphonates is a key step in forming the pyrrolidine ring. nih.gov

Future research will likely focus on:

Catalyst Development: Designing more efficient and selective catalysts for asymmetric synthesis.

Process Optimization: Streamlining reaction conditions to improve yields and reduce the need for complex purification steps.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents to enhance the sustainability of the synthetic processes.

These advancements are critical for producing larger quantities of this compound and its derivatives for extensive biological and material science investigations.

Advanced Design of Phosphonic Acid Analogs with Tuned Biological Specificity

Building upon the core structure of this compound, researchers are designing and synthesizing a variety of analogs to probe and modulate biological systems with greater specificity. A key area of investigation is the development of enzyme inhibitors.

For instance, phosphonic acid analogues of proline have been synthesized and evaluated for their ability to inhibit enzymes involved in proline metabolism, such as δ1-pyrroline-5-carboxylate reductase. researchgate.netsemanticscholar.orgnih.gov This research has demonstrated that even subtle structural modifications can significantly impact inhibitory activity. researchgate.netsemanticscholar.org The design of these analogs often involves functional group manipulations such as ozonolysis and Mitsunobu reactions to introduce key chemical features. researchgate.netnih.gov

The antibiotic activity of some pyrrolidinylphosphonates, like the natural product SF-2312, is attributed to the inhibition of the glycolytic enzyme enolase. nih.gov This provides a clear target for the rational design of new antibacterial agents. Future design strategies will likely involve computational modeling and structure-activity relationship (SAR) studies to:

Optimize Binding Affinity: Modify the pyrrolidine ring and phosphonate (B1237965) group to enhance interactions with the active site of target enzymes.

Improve Selectivity: Engineer analogs that preferentially inhibit a specific enzyme isoform or a microbial enzyme over its human counterpart to minimize off-target effects.

Enhance Cell Permeability: Modify the physicochemical properties of the analogs to improve their ability to cross cell membranes and reach their intracellular targets.

The table below summarizes some designed phosphonic acid analogs and their observed biological targets.

| Analog Name | Target Enzyme | Reference |

| Pyrrolidin-2-ylphosphonic acid | δ1-pyrroline-5-carboxylate reductase | researchgate.netsemanticscholar.orgnih.gov |

| Oxazolidin-3-ylphosphonic acid | δ1-pyrroline-5-carboxylate reductase | researchgate.netsemanticscholar.orgnih.gov |

| Pyrazolidin-3-ylphosphonic acid | δ1-pyrroline-5-carboxylate reductase | researchgate.netsemanticscholar.orgnih.gov |

| SF-2312 | Enolase | nih.gov |

Integration with Advanced Materials Science for Novel Applications

The phosphonic acid functional group is well-known for its ability to strongly interact with and modify various surfaces and materials. nih.gov This opens up exciting possibilities for integrating this compound and its derivatives into advanced materials. While direct applications of this compound in materials science are still emerging, the broader field of phosphonic acids provides a roadmap for future research.

Potential applications include:

Functionalization of Surfaces: The phosphonic acid moiety can form strong covalent bonds with metal oxide surfaces. mdpi.com This could be exploited to functionalize materials like mesoporous silica, creating tailored surfaces for catalysis or chromatography. mdpi.com

Development of Metal-Organic Frameworks (MOFs): Phosphonate-based linkers are used to construct robust MOFs with applications in gas storage, separation, and catalysis. nih.gov The chiral nature of this compound could be used to create chiral MOFs for enantioselective separations or asymmetric catalysis.

Biomaterial Engineering: The ability of phosphonates to target bone could be leveraged by incorporating this compound into biomaterials for bone regeneration or as a component of drug delivery systems targeting bone tissue. nih.gov

Nanoparticle Stabilization: Phosphonic acids can be used to cap and stabilize nanoparticles, such as gold nanoparticles. researchgate.net The pyrrolidine ring could introduce specific functionalities to these nanoparticles for applications in sensing or medical imaging. researchgate.net

Future research in this area will involve synthesizing novel this compound derivatives with additional functional groups suitable for polymerization or surface attachment, and characterizing the properties of the resulting hybrid materials.

Interdisciplinary Research with Biological Systems for Deeper Mechanistic Understanding

A deeper understanding of how this compound and its analogs interact with biological systems at a molecular level is crucial for the development of new therapeutic agents and research tools. This requires an interdisciplinary approach combining chemistry, biology, and computational science.

A key area of focus is elucidating the precise mechanism of enzyme inhibition. For example, the inhibition of enolase by phosphonate analogs is a critical area of study. nih.gov Enolase is a metalloenzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156). medchemexpress.comnih.gov The structure of the enzyme's active site, which includes magnesium ion cofactors, is a key determinant of inhibitor binding. nih.gov Small-molecule inhibitors like phosphonoacetohydroxamate have been developed as chemical probes to study the enzyme's catalytic mechanism. medchemexpress.com

Future interdisciplinary research will aim to:

Obtain High-Resolution Structures: Use X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound analogs bound to their target proteins.

Employ Advanced Spectroscopy: Utilize techniques like NMR spectroscopy to study the dynamics of inhibitor binding and the conformational changes in the target protein.

Utilize Computational Simulations: Perform molecular dynamics simulations to model the binding process and predict the binding affinities of new analog designs.

Probe Cellular Effects: Investigate the downstream cellular consequences of inhibiting specific enzymes with these compounds, moving beyond in vitro studies to cell-based assays and in vivo models.

This detailed mechanistic understanding will not only guide the design of more potent and selective compounds but also uncover new biological roles and potential therapeutic applications for this versatile class of molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.